molecular formula C24H23N3O B5869291 N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide

N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide

Cat. No. B5869291
M. Wt: 369.5 g/mol
InChI Key: FFTPPEZZDDBOJZ-YZSQISJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide, also known as ADCY, is a chemical compound that has been extensively studied for its potential applications in scientific research. ADCY belongs to the family of cyclopropanecarbohydrazide compounds, which have been shown to possess a wide range of biological activities.

Mechanism of Action

N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide exerts its inhibitory effect on PKA by binding to the enzyme's regulatory subunit, preventing it from binding to the catalytic subunit and activating the enzyme. This results in a decrease in the activity of PKA and a subsequent reduction in the downstream signaling pathways that are regulated by PKA.
Biochemical and Physiological Effects
The inhibition of PKA by N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide has been shown to have various biochemical and physiological effects. For example, N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide has been shown to inhibit the growth of cancer cells by blocking the activity of PKA, which is often overexpressed in cancer cells. Additionally, N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide has been shown to reduce inflammation in animal models of inflammatory diseases by inhibiting the activity of PKA in immune cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide in scientific research is its high selectivity for PKA inhibition. This allows researchers to specifically target PKA-dependent signaling pathways without affecting other cellular processes. However, one limitation of using N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide is its relatively low potency compared to other PKA inhibitors. This may require higher concentrations of N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide to achieve the desired level of PKA inhibition.

Future Directions

There are several potential future directions for the use of N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide in scientific research. One area of interest is the development of more potent and selective PKA inhibitors based on the structure of N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide. Additionally, N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide may have potential applications in the treatment of various diseases such as cancer and inflammatory diseases, although further research is needed to fully understand its therapeutic potential. Finally, the development of new techniques for the delivery of N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide to specific tissues or cells may further enhance its potential as a research tool and therapeutic agent.

Synthesis Methods

N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide can be synthesized by reacting 3-aminophenylacetic acid with diphenylcyclopropanecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with hydrazine hydrate to yield N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide.

Scientific Research Applications

N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide has been used in various scientific research studies due to its ability to selectively inhibit the activity of certain enzymes. It has been shown to inhibit the activity of cyclic AMP-dependent protein kinase (PKA), which plays a crucial role in regulating various cellular processes such as gene expression, metabolism, and cell growth.

properties

IUPAC Name

N-[(E)-1-(3-aminophenyl)ethylideneamino]-2,2-diphenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O/c1-17(18-9-8-14-21(25)15-18)26-27-23(28)22-16-24(22,19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-15,22H,16,25H2,1H3,(H,27,28)/b26-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTPPEZZDDBOJZ-YZSQISJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC(=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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